Tetraniliprole
Overview
Description
Tetraniliprole is a new insecticide designed to control a wide variety of agricultural pests. It is used on various crops including pome fruit, stone fruit, tree nuts, small fruit vine climbing crops, fruiting vegetables, tuberous and corm vegetables, Brassica head and stem vegetables, leafy vegetables, tobacco, soybeans, corn, citrus, and sod . It is also proposed for use on residential lawns and golf courses .
Molecular Structure Analysis
Tetraniliprole has a molecular formula of C22H16ClF3N10O2 and a molecular weight of 544.9 g/mol . It is a carboxamide that is cyantraniliprole in which the bromine atom has been replaced by a [5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl group .Chemical Reactions Analysis
Tetraniliprole was applied on maize seeds at 3.6 and 7.2 g a.i./kg as a proposed dose and twice the proposed dose, respectively . The quantification of residue was carried on HPLC equipped with reverse phase ZORBAX Eclipse Plus C18 column .Physical And Chemical Properties Analysis
Tetraniliprole is a nitrile, an organochlorine compound, a pyrazole insecticide, a member of pyridines, a member of tetrazoles, an organofluorine compound and a secondary carboxamide .Scientific Research Applications
Residue Analysis in Agriculture
- Environmental Residue Monitoring : Tetraniliprole residues in rice, soil, and water can be effectively monitored using a method combining the QuEChERS method and high-performance liquid chromatography/mass spectrometry. This is crucial for ensuring environmental safety and food quality (Li et al., 2019).
Agricultural Pest Control
- Effectiveness in Crop Protection : Evaluation of tetraniliprole in maize against stem borers showed it to be highly effective in reducing plant damage and promoting healthy plant growth (Alam et al., 2020).
- Persistence and Safety in Food Production : In tomatoes, tetraniliprole's persistence and reduction through culinary practices were studied, indicating a waiting period for consumer safety and effective residue reduction methods (Kaushik et al., 2019).
Ecological Impact and Safety
- Impact on Non-Target Species : Research into the effects of tetraniliprole on the fall armyworm and its non-target impact revealed important insights for integrated pest management, highlighting the balance between pest control and environmental safety (Zhang et al., 2022).
- Soil Interaction and Environmental Behavior : Studies on the adsorption, desorption, and leaching behaviors of tetraniliprole in different soil types provide essential information for environmental risk assessments (Li et al., 2019).
Translocation and Residual Analysis
- Quantitative Analysis in Crop Production : The translocation of tetraniliprole in maize and its residues in various parts of the plant were quantitatively analyzed, which is vital for ensuring crop safety and environmental protection (Ahlawat & Chauhan, 2020).
Implications for Biodiversity
- Biodiversity and Ecosystem Health : An assessment of tetraniliprole on rice arthropod biodiversity emphasized the importance of understanding the broader ecological impacts of this pesticide (Kousika et al., 2017).
Safety And Hazards
The product is stable and non-reactive under normal conditions of use, storage and transport . EPA is proposing specific mitigations to address potential ecological risks, including a 50-foot and 25-foot spray buffer for aerial and ground applications, respectively, directions for use for treated seed to reduce exposure to treated seeds for large birds, and a 25-foot vegetative filter strip to reduce runoff into surface water .
Future Directions
The EPA is proposing to register pesticide products containing the new active ingredient tetraniliprole . It will be the first registered diamide insecticide offering control corn rootworm larvae in corn through soil application, and control of flea beetles in corn and potatoes . It would also be the first diamide offering control of wireworms in potatoes and similar crops, and control of cutworms in tobacco via soil application .
properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-2-yl]methyl]pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N10O2/c1-11-6-12(9-27)7-14(19(37)28-2)17(11)30-20(38)16-8-13(10-35-33-21(31-34-35)22(24,25)26)32-36(16)18-15(23)4-3-5-29-18/h3-8H,10H2,1-2H3,(H,28,37)(H,30,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDVJPKNBVIKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)CN4N=C(N=N4)C(F)(F)F)C(=O)NC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894829 | |
Record name | Tetraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraniliprole | |
CAS RN |
1229654-66-3 | |
Record name | Tetraniliprole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229654-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraniliprole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229654663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRANILIPROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9539O2TDL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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